molecular formula C19H19NO3 B13705472 Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate

Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate

Cat. No.: B13705472
M. Wt: 309.4 g/mol
InChI Key: HHVUIAFPPKPAGG-UHFFFAOYSA-N
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Description

Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which combines an indole moiety with a benzyloxy group and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The benzyloxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate is unique due to the combination of the indole moiety with a benzyloxy group and a propanoate ester. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 3-(7-phenylmethoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H19NO3/c1-22-18(21)11-10-15-12-20-19-16(15)8-5-9-17(19)23-13-14-6-3-2-4-7-14/h2-9,12,20H,10-11,13H2,1H3

InChI Key

HHVUIAFPPKPAGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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